molecular formula C23H25N3O5S2 B2726870 methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-24-9

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2726870
CAS No.: 850909-24-9
M. Wt: 487.59
InChI Key: VBPZTOMWHSEIOU-WCWDXBQESA-N
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Description

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole core structure

Scientific Research Applications

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Moiety: This involves the reaction of the benzothiazole intermediate with 2-methylpiperidine under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its complex structure, which combines a benzothiazole core with a piperidine moiety and a sulfonyl group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-6-4-5-13-26(15)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(2)19-12-9-17(22(28)31-3)14-20(19)32-23/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPZTOMWHSEIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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